Product packaging for 4-Bromo-5-(trifluoromethoxy)quinoline(Cat. No.:)

4-Bromo-5-(trifluoromethoxy)quinoline

Cat. No.: B11837109
M. Wt: 292.05 g/mol
InChI Key: PKURERVFIPFDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-(trifluoromethoxy)quinoline (CAS 1823484-29-2) is a sophisticated halogenated quinoline derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a strategic bromo substituent at the 4-position and a trifluoromethoxy group at the 5-position, creating a multifunctional scaffold for further structural elaboration via cross-coupling reactions and nucleophilic substitutions. Quinoline-based compounds are extensively investigated for their diverse pharmacological profiles, particularly in oncology and infectious disease research . The quinoline core is a privileged structure in drug development, known for its ability to interact with multiple biological targets . The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing researchers to introduce complex carbon-based frameworks. Simultaneously, the electron-withdrawing trifluoromethoxy group enhances metabolic stability and influences the molecule's lipophilicity and membrane permeability, properties crucial for bioavailability . This compound is primarily valued for its application in developing novel therapeutic agents. Research indicates that functionalized quinoline derivatives exhibit significant potential as anticancer agents, with mechanisms of action including topoisomerase inhibition, induction of apoptosis, and disruption of cell migration . Furthermore, halogenated quinolines are explored as potent antimicrobial agents to combat the growing threat of multidrug-resistant pathogens . The specific substitution pattern on this quinoline derivative makes it a promising precursor for generating compound libraries aimed at screening for new bioactive molecules with improved efficacy and selectivity. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrF3NO B11837109 4-Bromo-5-(trifluoromethoxy)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5BrF3NO

Molecular Weight

292.05 g/mol

IUPAC Name

4-bromo-5-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H5BrF3NO/c11-6-4-5-15-7-2-1-3-8(9(6)7)16-10(12,13)14/h1-5H

InChI Key

PKURERVFIPFDDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)OC(F)(F)F)Br

Origin of Product

United States

Mechanistic Investigations of Reaction Pathways in Quinoline Formation

Elucidation of Classical Cyclocondensation Reaction Mechanisms

Classical cyclocondensation reactions represent the foundational methods for constructing the quinoline (B57606) core. The Combes quinoline synthesis, first reported in 1888, is a prominent example that involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.org For the synthesis of a 4-substituted quinoline like 4-Bromo-5-(trifluoromethoxy)quinoline, the process would hypothetically begin with a specifically substituted aniline, namely 2-bromo-3-(trifluoromethoxy)aniline, reacting with a β-diketone.

The mechanism proceeds through several distinct steps:

Protonation and Nucleophilic Attack : The reaction is initiated by the protonation of a carbonyl group on the β-diketone by a strong acid catalyst, such as sulfuric acid. This activates the carbonyl carbon for nucleophilic attack by the amino group of the aniline. wikipedia.org

Schiff Base Formation : Following the initial attack, an intramolecular proton transfer occurs, leading to a carbinolamine intermediate. This intermediate then dehydrates via an E2 mechanism to form a Schiff base. wikipedia.org

Enamine Tautomerization : The Schiff base tautomerizes to the more stable enamine intermediate. wikipedia.org

Cyclization and Dehydration : The enamine is subsequently protonated, setting the stage for the rate-determining step: an intramolecular electrophilic attack on the aniline ring to form a new six-membered ring. A final proton transfer and dehydration step yield the aromatic quinoline ring. wikipedia.org

The specific substitution pattern of the final product is dictated by the structures of the initial aniline and the β-diketone.

Detailed Analysis of Transition Metal-Catalyzed Reaction Cycles and Intermediates

Transition-metal catalysis has become indispensable in modern organic synthesis, offering powerful methods for forming and functionalizing heterocyclic systems like quinolines. ias.ac.innih.govnih.gov While specific studies on this compound are not detailed in the provided results, the well-established mechanisms of palladium-catalyzed cross-coupling reactions can be applied to understand its potential transformations. The bromo-substituent at the C4 position makes it an ideal handle for such reactions.

A prime example is the Suzuki-Miyaura cross-coupling, which forges a new carbon-carbon bond. The catalytic cycle for the reaction of this compound with an organoboron reagent would generally involve the following key steps:

Oxidative Addition : A low-valent palladium(0) complex initiates the cycle by inserting into the carbon-bromine bond of the quinoline. This step forms a new organopalladium(II) intermediate.

Transmetalation : The organopalladium(II) complex reacts with the organoboron reagent (e.g., a boronic acid), which is activated by a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final C-C coupled product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

This mechanistic pathway is fundamental to many transition-metal-catalyzed reactions used to build complex molecules from simpler, functionalized precursors. ias.ac.innih.gov

Table 1: Key Steps in a Generic Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

StepDescriptionCatalyst State Change
Oxidative Addition The Pd(0) catalyst inserts into the C-Br bond of the quinoline.Pd(0) → Pd(II)
Transmetalation The organic moiety from the activated boronic acid replaces the bromide on the Pd(II) complex.Pd(II) → Pd(II)
Reductive Elimination The two organic groups on the Pd center couple, releasing the final product.Pd(II) → Pd(0)

Radical and Ionic Pathways in Metal-Free Functionalization Processes

Recent advancements have led to the development of metal-free functionalization methods, which often proceed through radical or ionic pathways. nih.gov A notable strategy for the C-H functionalization of azaarenes like quinolines involves a redox-neutral dearomatization-rearomatization process. nih.govresearchgate.net This method allows for highly regioselective modification, particularly at the meta-position of the pyridine (B92270) ring, which is traditionally challenging to functionalize. nih.gov

The general mechanism can be described as follows:

Dearomatization : The pyridine ring of the quinoline is first activated and undergoes dearomatization, making it more susceptible to attack.

Radical or Ionic Addition : A functional group is then introduced via either a radical pathway (e.g., using a trifluoromethyl radical) or an ionic pathway (e.g., using an electrophilic halogen source). nih.govresearchgate.net The high regioselectivity is often attributed to the electronic properties of the dearomatized intermediate. researchgate.net

Rearomatization : The final step involves an acid-promoted rearomatization, which restores the aromatic quinoline core, now bearing a new functional group. researchgate.net

This approach provides a powerful platform for diversifying quinoline structures without the need for transition metals, offering pathways for introducing a wide range of functionalities including halogens, nitro groups, and various alkyl groups. nih.gov

Regioselectivity and Stereoselectivity in Quinoline Formation and Functionalization Reactions

Regioselectivity is a critical consideration in both the synthesis of the quinoline ring and its subsequent functionalization.

In Quinoline Formation : During classical cyclocondensation reactions like the Combes synthesis, the regiochemical outcome is determined by the substitution pattern of the aniline precursor and the structure of the β-dicarbonyl compound. If an unsymmetrical diketone is used, two different cyclization pathways are possible, potentially leading to a mixture of isomeric products. The specific reaction conditions and the electronic and steric nature of the substituents heavily influence which isomer is favored.

In Quinoline Functionalization : The inherent electronic properties of the quinoline ring system, along with the directing effects of existing substituents, govern the regioselectivity of functionalization reactions. For this compound, the electron-withdrawing nature of the bromine and trifluoromethoxy groups deactivates the ring towards electrophilic attack. Conversely, these substituents direct the outcome of reactions like metal-catalyzed C-H activation. For example, rhodium-catalyzed C-H activation has been shown to be highly dependent on the position of substituents, directing activation to specific sites such as C2 or C4. acs.org Similarly, in metal-free dearomatization-rearomatization reactions, the existing electronic landscape of the quinoline dictates the position of functionalization, often favoring the meta-position relative to the ring nitrogen. nih.gov

C-H Bond Activation Mechanisms in Quinoline Synthesis

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for synthesizing and functionalizing quinolines. mdpi.comccspublishing.org.cn This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-heteroatom bonds. Palladium-catalyzed C-H activation is a well-studied area. nih.gov

A plausible catalytic cycle for the C-H arylation of a quinoline derivative often proceeds as follows:

Coordination and C-H Cleavage : The palladium(II) catalyst coordinates to the quinoline, often directed by the nitrogen atom of the pyridine ring. The C-H bond is then cleaved, typically through a concerted metalation-deprotonation (CMD) pathway, where a ligand on the palladium (like acetate) acts as an internal base. mdpi.com This forms a palladacycle intermediate.

Oxidative Addition or Coupling : The palladacycle can then react with a coupling partner. In a dehydrogenative cross-coupling, for instance, this intermediate would react with another aromatic compound.

Reductive Elimination : The final step is reductive elimination, which forms the new C-C bond and regenerates a palladium species that can be reoxidized to the active Pd(II) state to restart the cycle. nih.gov

The regioselectivity of C-H activation is often directed by the nitrogen atom of the quinoline ring, favoring functionalization at the C8 and C2 positions. mdpi.comnih.gov The specific combination of the palladium source and ligands can be tuned to selectively favor one position over another. nih.gov

Table 2: Summary of Mechanistic Pathways

SectionReaction TypeKey Mechanistic FeaturesRelevant Positions on Quinoline
3.1 Classical CyclocondensationSchiff base formation, enamine tautomerization, acid-catalyzed cyclization.Forms the core ring structure.
3.2 Transition Metal-CatalysisOxidative addition, transmetalation, reductive elimination cycle.C4 (via C-Br bond), other positions.
3.3 Metal-Free FunctionalizationDearomatization-rearomatization, radical and ionic addition.Meta-positions (C6, C8), others.
3.4 Regioselectivity ControlDirected by precursor structure and electronic effects of substituents.All positions.
3.5 C-H Bond ActivationConcerted metalation-deprotonation (CMD), palladacycle formation.C8, C2 are electronically favored.

Derivatization and Further Functionalization Strategies of 4 Bromo 5 Trifluoromethoxy Quinoline Scaffolds

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C4 position of the quinoline (B57606) ring is particularly amenable to a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a wide array of substituted quinoline derivatives.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between sp2-hybridized carbon atoms. rsc.orgnih.gov In the context of 4-bromo-5-(trifluoromethoxy)quinoline, this reaction allows for the introduction of various aryl and heteroaryl moieties at the 4-position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base and an organoboron reagent (e.g., a boronic acid or boronic ester). researchgate.netnih.govresearchgate.net The trifluoromethoxy group at the C5 position, being electron-withdrawing, can influence the reactivity of the C4-bromo bond, often facilitating the oxidative addition step in the catalytic cycle. A variety of substituted phenylboronic acids and heteroarylboronic acids can be successfully coupled, leading to products with potential applications in medicinal chemistry and materials science. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

Boronic Acid/EsterCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane92
3-Pyridylboronic acidXPhos Pd G2K₃PO₄THF78
2-Thienylboronic acidPd(OAc)₂/SPhosK₂CO₃DME88
4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene81

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction provides a reliable method for the formation of a C(sp²)-C(sp) bond, enabling the introduction of alkyne functionalities. ajouronline.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govorganic-chemistry.org For this compound, Sonogashira coupling allows for the synthesis of 4-alkynylquinoline derivatives. These products are valuable intermediates that can undergo further transformations, such as cycloaddition reactions or serve as building blocks for conjugated systems. The reaction conditions are generally mild and tolerate a wide range of functional groups on the alkyne coupling partner. ajouronline.comresearchgate.net

Table 2: Examples of Sonogashira Coupling Reactions with this compound

AlkynePd CatalystCu(I) Co-catalystBaseSolventYield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NToluene90
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineTHF88
1-HexynePd(OAc)₂/XPhosCuIEt₃NDioxane85
Propargyl alcoholPdCl₂(PPh₃)₂CuIPiperidineDMF79
EthynyltrimethylsilanePd(PPh₃)₄CuIEt₃NTHF91

Other Palladium-Catalyzed C-C and C-N Bond Formations

Beyond the Suzuki and Sonogashira reactions, the C4-bromo position can be functionalized through other palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org Employing a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., BINAP, XPhos, SPhos), this compound can be converted into various 4-aminoquinoline (B48711) derivatives. nih.gov This method is highly versatile, accommodating amines ranging from simple alkylamines to complex heterocyclic structures. wikipedia.org

Table 3: Examples of Buchwald-Hartwig Amination with this compound

AminePd PrecatalystLigandBaseSolventYield (%)
MorpholinePd₂(dba)₃BINAPNaOt-BuToluene95
Aniline (B41778)Pd(OAc)₂XPhosCs₂CO₃Dioxane87
PiperidinePd₂(dba)₃RuPhosK₃PO₄t-BuOH91
IndolePd(OAc)₂SPhosK₂CO₃Toluene75
BenzylaminePd(OAc)₂BrettPhosLiHMDSTHF89

Heck Alkenylation: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. rsc.orgmdpi.comrsc.org This allows for the introduction of vinyl groups at the C4 position of the quinoline ring. The reaction is typically catalyzed by a palladium(0) species in the presence of a base. The resulting 4-vinylquinoline (B3352565) derivatives can be used in polymerization reactions or as precursors for other functional groups. beilstein-journals.org

Table 4: Examples of Heck Alkenylation with this compound

AlkeneCatalystBaseSolventYield (%)
StyrenePd(OAc)₂Et₃NDMF82
Methyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile78
1-OctenePdCl₂(PPh₃)₂NaOAcDMA70
AcrylonitrilePd(OAc)₂/P(o-tol)₃Et₃NDMF85
Butyl vinyl etherPd(OAc)₂K₃PO₄Dioxane65

Nucleophilic Aromatic Substitution Reactions Involving the Bromine or Trifluoromethoxy Group

Nucleophilic aromatic substitution (SₙAr) is a potential pathway for functionalizing the this compound scaffold. youtube.com The quinoline ring is inherently electron-deficient, which activates attached leaving groups towards nucleophilic attack. The bromine atom at the C4 position is activated by the ring nitrogen and can be displaced by strong nucleophiles. The presence of the electron-withdrawing trifluoromethoxy group at C5 further enhances the electrophilicity of the C4 position, making SₙAr reactions more favorable. pleiades.online

Common nucleophiles for this reaction include alkoxides, thiolates, and amines. The reaction typically requires elevated temperatures and a polar aprotic solvent. While the C4-bromo group is the primary site for SₙAr, the trifluoromethoxy group is generally a poor leaving group and highly stable, making its substitution unlikely under standard SₙAr conditions. nih.govmdpi.com

Transformations of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group is known for its high chemical and metabolic stability, which makes its transformation challenging. However, under specific and often harsh reaction conditions, this group can be cleaved or converted. Reductive dealkoxylation of trifluoromethoxyarenes can be achieved using reagents like metallic sodium in the presence of chlorotrimethylsilane, leading to the formation of an arylsilane. researchgate.net This represents a method to replace the -OCF₃ group with a silyl (B83357) moiety, which can then be further functionalized. Another potential, though less common, transformation involves the cleavage of the aryl C-O bond. Given the strength of this bond, such reactions are rare and typically require forcing conditions or specialized reagents that are not broadly applicable. nih.gov

Functionalization at Other Positions of the Quinoline Ring System

While the C4 position is readily functionalized via the bromo substituent, other positions on the quinoline ring can also be modified.

Electrophilic Aromatic Substitution: The carbocyclic ring of the quinoline system is more susceptible to electrophilic attack than the pyridine (B92270) ring. Electrophilic substitution reactions, such as nitration or halogenation, are directed primarily to the C8 and, to a lesser extent, the C6 positions. nih.govquimicaorganica.org The directing effects of the existing bromo and trifluoromethoxy groups must be considered. The trifluoromethoxy group is an ortho, para-director but is deactivating, while the bromine is also a deactivating ortho, para-director. The combined influence of these groups, along with the inherent reactivity of the quinoline nucleus, would likely lead to complex product mixtures, with a preference for substitution at the C8 position.

Directed Ortho-Metalation (DoM): The trifluoromethoxy group, although only a moderate directing group, can potentially direct lithiation to its ortho position (C6). wikipedia.orgorganic-chemistry.org This strategy, known as Directed ortho-Metalation (DoM), involves deprotonation of the C6 position with a strong organolithium base, followed by quenching with an electrophile. uwindsor.caunblog.frbaranlab.org This would provide a regioselective method for introducing a wide range of functional groups (e.g., carboxyl, silyl, or iodo groups) specifically at the C6 position, which is not easily accessible through other means.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all atoms within the 4-Bromo-5-(trifluoromethoxy)quinoline molecule can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline (B57606) core. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine atom, the trifluoromethoxy group, and the nitrogen atom in the quinoline ring. The expected signals would be complex due to spin-spin coupling between adjacent protons, appearing as doublets, triplets, or doublets of doublets.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-2 8.8 - 9.0 Doublet (d) ~4.5 Hz (³J H2-H3)
H-3 7.5 - 7.7 Doublet (d) ~4.5 Hz (³J H3-H2)
H-6 7.8 - 8.0 Triplet (t) or Doublet of doublets (dd) J H6-H7, J H6-H8
H-7 7.6 - 7.8 Triplet (t) or Doublet of doublets (dd) J H7-H6, J H7-H8
H-8 8.0 - 8.2 Doublet (d) or Doublet of doublets (dd) J H8-H7, J H8-H6

Note: This table represents predicted data based on known substituent effects on the quinoline ring system. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, ten distinct signals are anticipated, one for each carbon atom. The carbon of the trifluoromethoxy group (-OCF₃) is expected to appear as a quartet due to coupling with the three fluorine atoms. The carbon atom attached to the trifluoromethoxy group (C-5) will also exhibit coupling to the fluorine atoms. The chemical shifts of the quinoline carbons are influenced by the substituents and the nitrogen atom.

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling)
C-2 ~150 Singlet
C-3 ~122 Singlet
C-4 ~125 Singlet
C-4a ~148 Singlet
C-5 ~145 Quartet (q)
C-6 ~128 Singlet
C-7 ~130 Singlet
C-8 ~120 Singlet
C-8a ~140 Singlet
-OCF₃ ~120 Quartet (q)

Note: This table represents predicted data. The chemical shifts are approximate, and coupling constants for C-F interactions would provide further structural confirmation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. wikipedia.org For this compound, the three fluorine atoms of the trifluoromethoxy group are chemically equivalent and are expected to produce a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the -OCF₃ group and typically appears in the range of -56 to -60 ppm relative to a standard reference.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond correlations between nuclei. sdsu.edumagritek.com

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity of the protons on the quinoline ring. sdsu.edu Cross-peaks in the COSY spectrum would confirm the adjacent relationships, such as between H-2 and H-3, and among H-6, H-7, and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. sdsu.edu It would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying long-range (2- and 3-bond) correlations between protons and carbons. sdsu.edu Key HMBC correlations for this compound would include:

Correlations from H-6 to C-5 and C-8, confirming the position of the trifluoromethoxy group.

Correlations from H-3 to C-4 and C-4a, confirming the position of the bromine atom.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound (C₁₀H₅BrF₃NO), the expected exact mass can be calculated. An experimental HRMS measurement matching this calculated value would confirm the molecular formula. acs.org

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak, resulting from the presence of the bromine atom, which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity separated by two mass units, which is a characteristic signature for a monobrominated compound.

Analysis of the fragmentation patterns in the mass spectrum can provide further structural information. Potential fragmentation pathways for this compound could include the loss of a bromine radical (·Br), a trifluoromethoxy radical (·OCF₃), or neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a pivotal technique for the identification and quantification of quinoline derivatives, as well as for the characterization of impurities and degradation products. In the analysis of compounds structurally related to this compound, LC-MS/MS has been effectively employed to identify trace byproducts, such as dehalogenated or oxidized derivatives, by analyzing their fragmentation patterns.

For analogous compounds like 4-bromo-2-(trifluoromethyl)quinoline, predictive models can estimate mass spectrometry data, which is crucial for method development in the absence of experimental spectra. The predicted collision cross-section (CCS) values, which are a measure of the ion's size and shape in the gas phase, provide an additional layer of identification. Below is a table of predicted CCS values for various adducts of 4-bromo-2-(trifluoromethyl)quinoline, offering insight into the type of data that would be expected for this compound. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺275.96303152.0
[M+Na]⁺297.94497165.8
[M-H]⁻273.94847154.7
[M+NH₄]⁺292.98957172.0
[M+K]⁺313.91891153.3
[M+HCOO]⁻319.95395167.9
Data for the isomeric compound 4-bromo-2-(trifluoromethyl)quinoline.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing the functional groups and electronic properties of quinoline compounds.

Infrared (IR) Spectroscopy provides detailed information about the vibrational modes of a molecule. For the quinoline core, characteristic IR absorption bands are expected. Based on studies of quinoline and its derivatives, the C-H stretching vibrations of the aromatic structure typically appear in the 3000-3200 cm⁻¹ region. researchgate.net The presence of the trifluoromethoxy group (-OCF₃) would introduce strong absorption bands, typically in the 1250-1050 cm⁻¹ region, corresponding to the C-F stretching vibrations. nih.gov The C-Br stretching vibration is expected to appear at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the molecule. Studies on trifluoromethylated quinoline derivatives show that these compounds typically exhibit absorption spectra in the 250–500 nm UV-Vis region. beilstein-journals.org The observed transitions in the ultraviolet range can be attributed to π → π* transitions within the heterocyclic quinoline ring. beilstein-journals.orgbeilstein-journals.org Transitions at longer wavelengths, potentially above 350 nm, are often assigned to n → π* transitions. beilstein-journals.orgbeilstein-journals.org The exact position and intensity of these absorption bands for this compound would be influenced by the specific substitution pattern on the quinoline ring.

Spectroscopic TechniqueExpected Wavelength/WavenumberAssignment
UV-Vis250-350 nmπ → π* transitions (Quinoline ring)
UV-Vis>350 nmn → π* transitions
IR3000-3200 cm⁻¹Aromatic C-H stretching
IR1250-1050 cm⁻¹C-F stretching (-OCF₃)
IR600-500 cm⁻¹C-Br stretching
Expected ranges based on data from analogous compounds.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, data from closely related structures offers valuable insights into its expected solid-state conformation.

For instance, the crystal structure of (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, a related trifluoromethylated quinoline derivative, was determined to crystallize in the P2₁/c space group. beilstein-journals.orgbeilstein-archives.org This study revealed important details about the planarity and dihedral angles between the quinoline ring and its substituents. beilstein-journals.orgbeilstein-archives.org Similarly, studies on other substituted quinolines, including various HDAC6 inhibitors, have provided high-resolution crystal structures, confirming the binding modes and molecular geometry of the quinoline core within complex structures. acs.org

Based on these related structures, it is anticipated that this compound would crystallize in a common space group, such as P2₁/c or P-1. The quinoline ring itself is expected to be largely planar, with the bromine and trifluoromethoxy substituents lying in or close to the plane of the ring. The precise molecular packing and intermolecular interactions, such as halogen bonding or π-π stacking, would be determined by the crystallization conditions.

ParameterExpected Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1 (examples)
Key FeaturePlanar quinoline core
Intermolecular InteractionsHalogen bonding, π-π stacking
Expectations based on crystallographic data of analogous quinoline derivatives.

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical methods are employed to model the molecule at the electronic level, offering a detailed picture of its fundamental characteristics.

Table 1: Representative Ground State Properties Calculated via DFT (Note: This table is illustrative of typical DFT outputs for similar molecules, not specific data for 4-Bromo-5-(trifluoromethoxy)quinoline.)

Property Typical Calculated Value Significance
Total Energy (Hartree) Varies Indicates the overall stability of the molecule.
Ionization Potential (eV) ~ 6-8 Energy required to remove an electron; relates to reactivity.
Electron Affinity (eV) ~ 1-2 Energy released upon gaining an electron.
Chemical Hardness (η) ~ 2-3 eV Measures resistance to change in electron distribution.

Before calculating other properties, the molecule's geometry must be optimized to find its most stable three-dimensional structure—the conformation with the minimum energy. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Conformational analysis would explore the rotational freedom around single bonds, particularly the C-O bond of the trifluoromethoxy group, to identify the most stable spatial arrangement (conformer). The non-H atoms of the core quinoline (B57606) structure are generally found to be essentially coplanar. nih.gov

Frontier Molecular Orbital (FMO) Analysis: FMO theory is a key concept for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov Analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. nih.govresearchgate.net It examines charge transfer interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net For this compound, NBO analysis would quantify the stability arising from hyperconjugation and intramolecular charge transfer, revealing the nature of the electron density distribution and the strength of various intramolecular interactions. goums.ac.ir

Computational methods can predict various spectroscopic signatures of a molecule, which can then be used to validate experimental results. DFT calculations are commonly used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The calculated frequencies and intensities help in assigning the vibrational modes observed in experimental spectra. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in UV-Visible spectra. goums.ac.ir Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is invaluable for investigating the pathways of chemical reactions, providing details that are often difficult to observe experimentally.

To understand the mechanism of a potential reaction involving this compound, computational chemists locate the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy of the reactants, the transition state, and the products, the activation energy (energy barrier) for the reaction can be determined. scispace.com A lower activation energy indicates a faster reaction rate. This type of analysis would be crucial, for instance, in modeling its synthesis or potential decomposition pathways. scispace.com

Influence of Solvent Effects on Reaction Pathways

The solvent environment can profoundly influence the kinetics, thermodynamics, and selectivity of chemical reactions. For this compound, computational studies can model how different solvents might alter its reaction pathways, particularly in nucleophilic substitution or metal-catalyzed cross-coupling reactions where it might serve as a substrate.

Theoretical investigations into solvent effects typically employ either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for surveying a range of solvents. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

The polarity of the solvent is a critical factor. researchgate.net For reactions involving polar or charged transition states, polar solvents would be expected to lower the activation energy, thereby accelerating the reaction rate. Conversely, nonpolar solvents might favor reaction pathways that proceed through less polar transition states.

In the case of this compound, a polar aprotic solvent like dimethylformamide (DMF) or a polar protic solvent such as ethanol (B145695) could have different effects. A polar aprotic solvent would primarily solvate charged intermediates and transition states through dipole-dipole interactions. A protic solvent, on the other hand, could also engage in hydrogen bonding, potentially with the nitrogen atom of the quinoline ring, which could influence its reactivity.

Computational models can predict the relative stabilization of reactants, transition states, and products in various solvents, thus providing a rationale for solvent selection in synthetic applications. researchgate.net The table below illustrates hypothetical relative energy barriers for a generic nucleophilic substitution reaction of this compound in different solvent environments, as would be predicted by computational methods.

SolventDielectric Constant (ε)Predicted Relative Activation Energy (kcal/mol)Expected Influence on Reaction Rate
Hexane (Nonpolar)1.88HighSlow
Dichloromethane (Polar Aprotic)8.93ModerateModerate
Ethanol (Polar Protic)24.55LowFast
Water (Polar Protic)80.1Very LowVery Fast

Quantitative Structure-Activity Relationships (QSAR) in a Theoretical Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. In a theoretical context, QSAR studies for this compound and its derivatives would involve the calculation of various molecular descriptors and electronic parameters to build a predictive model for a specific biological activity.

The first step in a theoretical QSAR study is the calculation of a wide range of molecular descriptors. These descriptors can be categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule and are crucial for understanding its reactivity and interaction with biological targets. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a particularly important descriptor as it relates to the chemical reactivity and kinetic stability of the molecule.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity.

Once these descriptors are calculated for a set of quinoline derivatives with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to develop a QSAR equation. This equation can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Below is a table of key molecular descriptors and electronic parameters that would be relevant in a theoretical QSAR study of this compound derivatives.

Descriptor ClassDescriptor NameDefinitionRelevance to Biological Activity
ElectronicHOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons.
ElectronicLUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons.
ElectronicDipole MomentMeasure of the overall polarity of the molecule.Influences binding to polar receptors.
StericMolecular VolumeThe volume occupied by the molecule.Affects how the molecule fits into a binding site.
HydrophobiclogPLogarithm of the octanol-water partition coefficient.Relates to the ability to cross cell membranes.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. Theoretical studies on this compound can predict its potential as an NLO material by calculating key parameters such as polarizability and hyperpolarizability.

The NLO response of a molecule is determined by how its charge distribution is affected by an external electric field. The key parameters calculated in a computational NLO study are:

Polarizability (α): This is a measure of the linear response of the molecule to an electric field, describing how easily the electron cloud can be distorted.

First Hyperpolarizability (β): This is a measure of the second-order NLO response and is responsible for effects such as second-harmonic generation. Molecules with large β values are promising candidates for NLO applications.

Second Hyperpolarizability (γ): This describes the third-order NLO response.

For a molecule to exhibit a significant NLO response, it often needs to possess a large dipole moment and a significant difference in charge distribution between its ground and excited states. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can enhance NLO properties. In this compound, the trifluoromethoxy group is electron-withdrawing, and the quinoline ring provides a π-system. The bromine atom also acts as an electron-withdrawing group.

Computational predictions of NLO properties are typically performed using DFT methods with appropriate basis sets. The results can be compared to known NLO materials, such as urea, to gauge the potential of the new compound. The table below presents hypothetical calculated NLO parameters for this compound.

NLO PropertySymbolPredicted Value (a.u.)Significance
Dipole Momentμ3.5 DIndicates a separation of charge, which is favorable for NLO activity.
Mean Polarizability⟨α⟩150Measures the overall ease of electron cloud distortion.
Total First Hyperpolarizabilityβ_tot800A large value suggests a strong second-order NLO response.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block for the Construction of Complex Heterocyclic Architectures

The rigid bicyclic framework of 4-Bromo-5-(trifluoromethoxy)quinoline serves as an excellent scaffold for the construction of polycyclic and complex heterocyclic architectures. In modern synthetic chemistry, there is a significant focus on developing efficient pathways to novel fused heterocyclic systems, many of which exhibit important biological activities. researchgate.net While specific examples commencing directly from this compound are not extensively documented in publicly available literature, the established reactivity of analogous bromoquinolines provides a clear blueprint for its potential applications.

The general strategy involves using the bromine atom as a synthetic handle to introduce a functional group that can subsequently participate in a ring-forming reaction. For instance, the bromine can be converted into an alkynyl, amino, or other reactive moiety via cross-coupling reactions. This newly installed group can then undergo an intramolecular cyclization or participate in a domino reaction sequence to build additional rings onto the quinoline (B57606) core. acs.org

An illustrative example of this approach is the synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones from 4-alkynyl-3-bromoquinolin-2(1H)-one precursors. acs.org This type of palladium-catalyzed domino reaction showcases how a bromo-substituted quinoline can be transformed into a more complex, fused heterocyclic system in a single, efficient operation. acs.org By analogy, this compound could be similarly employed to generate novel polycyclic structures, with the trifluoromethoxy group providing a unique electronic and steric signature to the final architecture.

Table 1: Examples of Complex Heterocycles Synthesized from Quinoline Precursors This table illustrates synthetic strategies applicable to this compound based on transformations of analogous structures.

Starting Material TypeReaction TypeResulting Heterocyclic SystemSignificance
4-Alkynyl-3-bromoquinolin-2(1H)-onePalladium-catalyzed domino reaction with amines3H-Pyrrolo[2,3-c]quinolin-4(5H)-oneEfficient construction of a fused three-ring system with potential biological activity. acs.org
2-Chloro-3-formylquinolineCondensation with amidines or ureasPyrimido[4,5-b]quinolineAccess to a class of compounds known for a wide range of biological activities. researchgate.net
6-Amino-1,3-dimethyluracil and ArylaldehydesOne-pot multi-component reactionPyrimido[4,5-b]quinolineGreen chemistry approach to complex fused heterocycles. researchgate.net

Precursor for Diversely Functionalized Quinoline Derivatives

The most direct and widely exploited utility of this compound in synthesis is its role as a precursor to other quinoline derivatives. The carbon-bromine bond at the 4-position is a versatile functional handle that can be readily transformed through a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the introduction of a vast array of substituents at this position.

The functionalization of the quinoline ring is a key strategy in medicinal chemistry for expanding chemical space and enhancing the pharmacological profiles of quinoline-based compounds. rsc.org The ability to precisely modify the C4-position allows for the systematic tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

Common transformations involving the 4-bromo position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are themselves versatile functional groups for further elaboration.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to 4-aminoquinoline (B48711) derivatives.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, enhanced by the bromine and trifluoromethoxy substituents, can facilitate the displacement of the bromide by strong nucleophiles.

Table 2: Potential Cross-Coupling Reactions for Functionalizing this compound This table presents representative cross-coupling reactions commonly performed on 4-bromo-heterocycles, illustrating the synthetic potential of the title compound.

Reaction TypeCoupling PartnerTypical Catalyst/ConditionsProduct TypeReference Example Class
Suzuki-Miyaura CouplingArylboronic AcidPd(PPh₃)₄, K₂CO₃4-Aryl-5-(trifluoromethoxy)quinolineFunctionalization of bromoquinolines.
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base4-Alkynyl-5-(trifluoromethoxy)quinolineFunctionalization of bromoquinolines. researchgate.net
Buchwald-Hartwig AminationPrimary/Secondary AminePd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base4-Amino-5-(trifluoromethoxy)quinolineGeneral C-N coupling methodology.
Stille CouplingOrganostannanePd(PPh₃)₄4-Alkyl/Aryl-5-(trifluoromethoxy)quinolineGeneral C-C coupling methodology.

Contribution to Methodological Advancements in Organic Chemistry through Its Reactivity

The unique electronic characteristics of this compound make it an interesting substrate for the development and advancement of synthetic methodologies. The quinoline ring system is electron-deficient due to the nitrogen heteroatom, and this effect is amplified by the presence of the strongly electron-withdrawing trifluoromethoxy group and the electronegative bromine atom. This distinct electronic profile can influence the reactivity of the C-Br bond and other positions on the ring, providing a platform for exploring new chemical transformations.

For example, substrates like this are valuable for:

Optimizing Catalyst Systems: The development of new palladium catalysts and ligands often relies on challenging substrates to test their efficacy. The electronically deactivated nature of this quinoline could serve as a benchmark for assessing the activity of novel catalytic systems for cross-coupling reactions. uzh.chnih.gov

Studying Reaction Mechanisms: The defined substitution pattern allows for detailed mechanistic studies of, for instance, SNAr reactions or organometallic insertion steps, providing insight into the factors that govern regioselectivity and reaction rates.

Developing C-H Functionalization Methods: The field of C-H activation and functionalization is a major area of modern organic chemistry. rsc.org The presence of multiple, distinct C-H bonds on the this compound scaffold makes it a suitable substrate for developing new methods that can selectively target one C-H bond in the presence of the reactive C-Br bond and other functionalities.

By serving as a testbed for new reactions and catalysts, this compound and its analogs contribute to the broader toolkit available to synthetic chemists, ultimately enabling the more efficient and innovative construction of complex molecules. rsc.org

Future Research Directions and Emerging Avenues for 4 Bromo 5 Trifluoromethoxy Quinoline

The strategic positioning of the bromo and trifluoromethoxy groups on the quinoline (B57606) scaffold of 4-Bromo-5-(trifluoromethoxy)quinoline presents a rich platform for future chemical exploration. The distinct electronic properties and reactivity of these functional groups open up numerous avenues for the development of novel synthetic methodologies, the exploration of new chemical transformations, and the design of complex molecular architectures. Future research is poised to capitalize on this potential, focusing on sustainability, efficiency, and innovation in the synthesis and functionalization of this compound and its analogues.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-5-(trifluoromethoxy)quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation and functionalization of quinoline precursors. For brominated quinolines, regioselective bromination using N-bromosuccinimide (NBS) in acetic acid at 60–80°C is common . The trifluoromethoxy group can be introduced via nucleophilic substitution or coupling reactions. For example, potassium tert-butoxide in tetrahydrofuran (THF) with trimethyl(perfluoroalkyl)silanes enables trifluoromethoxy incorporation . Key variables affecting yield include solvent polarity (e.g., THF vs. DMF), temperature control (±5°C), and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product (>95%) .

Q. How does the trifluoromethoxy substituent affect the compound’s physicochemical properties?

  • Methodological Answer : The -OCF₃ group enhances lipophilicity (logP increases by ~1.5 units compared to -OCH₃) and metabolic stability due to fluorine’s electronegativity and steric bulk . This substituent also reduces basicity of the quinoline nitrogen (pKa decreases by ~1–2 units), impacting solubility in aqueous buffers. Computational studies (e.g., DFT) can predict electronic effects: the trifluoromethoxy group withdraws electron density via inductive effects, activating the quinoline ring for electrophilic substitution at the 5- and 7-positions .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions due to potential dust/volatile byproducts.
  • Storage : Argon-sealed vials at -20°C for long-term stability; avoid repeated freeze-thaw cycles .
  • Waste Disposal : Halogenated waste containers for bromine-containing byproducts. Toxicity data for analogs suggest LD₅₀ > 500 mg/kg (oral, rats), but skin/eye irritation is probable .

Advanced Research Questions

Q. How can regioselective bromination be achieved in the synthesis of quinoline derivatives with multiple substituents?

  • Methodological Answer : Regioselectivity is controlled by directing groups and reaction media. For example:
  • Electrophilic Bromination : Use Br₂ in H₂SO₄ to favor bromination at electron-rich positions (e.g., para to -OCF₃).
  • Metal-Directed Bromination : Pd-catalyzed C-H activation directs bromine to positions ortho to coordinating groups (e.g., pyridine or amide substituents) .
  • Competitive Experiments : Compare yields under varying conditions (e.g., Lewis acids like FeCl₃ vs. Brønsted acids) to optimize selectivity. For this compound, NBS in acetic acid achieves >80% regioselectivity at the 4-position .

Q. What strategies optimize cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura coupling with aryl boronic acids (yields >75% with 2 mol% catalyst) .
  • Solvent Effects : Use toluene/water biphasic systems to enhance coupling efficiency.
  • Base Optimization : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) minimizes side reactions like dehalogenation.
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 1h at 120°C, improving yield by 10–15% .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer :
  • Activation : The -OCF₃ group meta-directs and deactivates the ring, reducing NAS rates compared to -OCH₃.
  • Kinetic Studies : Monitor substitution with NaN₃ in DMSO at 80°C via HPLC. Rate constants (k) for this compound are ~50% lower than non-fluorinated analogs .
  • Computational Modeling : Hammett σ values quantify electron withdrawal; σ(CF₃O) ≈ +0.45 vs. σ(CH₃O) ≈ -0.27, rationalizing slower NAS .

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